5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide
Description
Historical Context of Triiodinated Benzenedicarboxamides
The development of triiodinated benzenedicarboxamides traces its origins to the pioneering work of the early 20th century when researchers first recognized the potential of iodinated aromatic compounds for specialized chemical applications. The historical progression began with simpler iodinated systems and evolved through systematic structural modifications to achieve the complex architectures observed in modern compounds like 5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide. The foundational work in 1928 by German researchers who synthesized mono-iodinated pyridine derivatives marked the beginning of systematic iodine incorporation into aromatic systems. This early research established the fundamental principles of iodination chemistry that would later be applied to more complex benzenedicarboxamide architectures.
The transition from mono-iodinated to triiodinated compounds represented a significant advancement in synthetic methodology, particularly with the introduction of the first triiodinated compound, sodium acetrizoate, in 1952. This development established the triiodinated benzene ring as a stable and synthetically accessible scaffold for further elaboration. The subsequent evolution toward benzenedicarboxamide derivatives occurred through recognition that the dicarboxamide functionality provided excellent opportunities for structural diversification while maintaining the essential triiodinated core. Research conducted in the 1950s and 1960s demonstrated that the positioning of iodine atoms at the 2, 4, and 6 positions of the benzene ring created optimal electronic and steric environments for subsequent functionalization.
The specific development of amino-substituted triiodinated benzenedicarboxamides emerged from systematic structure-activity relationship studies that identified the amino group as a crucial functional element. Historical patent literature from the late 20th century documents the evolution of synthetic methodologies for preparing compounds with complex side chain architectures, including the acetylated propyl chains characteristic of the target compound. These developments were driven by the need for compounds that combined the electronic properties of triiodinated aromatics with the synthetic versatility provided by multiple functional group handles.
Significance in Organometallic Chemistry
This compound occupies a unique position within organometallic chemistry due to its potential to serve as both a substrate and a ligand in various metal-catalyzed transformations. The compound's multiple iodine substituents make it an excellent candidate for oxidative addition reactions with low-valent transition metals, particularly palladium and nickel complexes. Research has demonstrated that aryl iodides undergo facile oxidative addition to palladium centers, with the resulting organopalladium intermediates serving as key species in cross-coupling methodologies. The presence of three iodine atoms in the target compound suggests potential for multiple metal coordination events or sequential cross-coupling reactions.
The amino functionality present in the compound provides additional opportunities for metal coordination, particularly with electrophilic metal centers that can interact with the nitrogen lone pair. The electron-donating nature of the amino group also influences the electronic properties of the aromatic ring, potentially modulating the reactivity of the carbon-iodine bonds toward oxidative addition processes. Studies of related aminoaryl iodides have shown that the amino substituent can significantly enhance the rate of oxidative addition while also influencing the regioselectivity of subsequent transformations.
The acetylated propyl side chains introduce steric considerations that can dramatically influence the course of organometallic reactions. Research on sterically hindered aryl halides has demonstrated that bulky substituents can favor certain reaction pathways while inhibiting others, leading to enhanced selectivity in complex transformations. The conformational flexibility of the acetylated propyl chains may allow the compound to adopt different geometries during metal coordination events, potentially leading to unique reactivity patterns not observed with simpler substrates.
The dimethyl groups on the carboxamide nitrogens provide additional steric bulk and electronic modulation of the aromatic system. These methylated amides can participate in secondary coordination interactions with metal centers, potentially leading to chelating behavior that could stabilize organometallic intermediates. The combination of multiple coordination sites within a single molecule creates opportunities for the development of novel multinuclear metal complexes with unique catalytic properties.
Position within Iodinated Aromatic Compounds Classification
Within the broader classification of iodinated aromatic compounds, this compound belongs to the category of polyiodinated aromatic amides, specifically the triiodinated benzenedicarboxamide subclass. This classification system organizes iodinated aromatics based on the number of iodine substituents, the nature of the aromatic core, and the functional groups present on the aromatic ring or its substituents. The compound's classification as a triiodinated system places it among the most heavily iodinated aromatic compounds commonly encountered in synthetic chemistry.
The benzenedicarboxamide core structure distinguishes this compound from simpler iodinated aromatics such as iodobenzenes or diiodinated derivatives. The presence of two carboxamide groups in the 1,3-positions creates an isophthalamide framework that provides enhanced stability and unique reactivity compared to monoamide derivatives. Research has shown that isophthalamide derivatives exhibit distinct chemical behavior due to the electronic interactions between the two amide groups and their influence on the aromatic ring electronics.
The amino substituent at the 5-position creates a specific substitution pattern that differentiates this compound from other triiodinated benzenedicarboxamides. The electron-donating nature of the amino group in combination with the electron-withdrawing carboxamide functionalities creates a unique electronic environment within the aromatic ring. This substitution pattern places the compound in the subcategory of aminotriiodobenzenedicarboxamides, which represent a specialized class of compounds with distinctive reactivity profiles.
The acetylated side chains further refine the compound's classification, placing it among protected or derivatized iodinated compounds rather than simple parent structures. The acetyl protecting groups serve multiple functions, including solubility modification, reactivity modulation, and synthetic pathway facilitation. This level of structural elaboration places the compound among the more complex members of the iodinated aromatic family, requiring specialized synthetic approaches and handling considerations.
Table 1: Classification Hierarchy of this compound
| Classification Level | Category | Specific Designation |
|---|---|---|
| Primary | Iodinated Aromatic Compounds | Polyiodinated Systems |
| Secondary | Triiodinated Benzene Derivatives | Substituted Triiodobenzenes |
| Tertiary | Benzenedicarboxamide Family | Isophthalamide Derivatives |
| Quaternary | Amino-substituted Variants | 5-Aminoisophthalamides |
| Quinary | Protected Derivatives | Acetylated Side Chain Compounds |
Nomenclature Systems and Structural Identity
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex aromatic amides with multiple substituents. The compound's name reflects the hierarchical priority system used in organic nomenclature, where the benzenedicarboxamide core serves as the parent structure, with substituents named and numbered according to their positions and priorities. The systematic name begins with the highest priority functional groups, the carboxamides, followed by the amino substituent, and finally the halogen substituents.
The numerical designation system places the carboxamide groups at positions 1 and 3 of the benzene ring, establishing the isophthalamide framework. The amino group occupies position 5, while the three iodine atoms are located at positions 2, 4, and 6. This substitution pattern creates a highly symmetrical molecule with the amino group positioned meta to both carboxamide functionalities and ortho to the iodine substituents. The systematic numbering ensures unambiguous identification of the compound and facilitates clear communication in scientific literature.
Alternative nomenclature systems provide additional identification methods for this compound. The PubChem database assigns the compound the identifier CID 53434993, which provides a unique numerical designation independent of systematic naming conventions. Chemical Abstracts Service numbering offers another standardized identification system, while various commercial suppliers may use proprietary naming conventions for catalog purposes. The compound also bears the Chemical Abstracts Service registry number 76350-09-9, providing an internationally recognized identifier.
Structural identity verification relies on multiple analytical techniques and data sources. The molecular formula C23H28I3N3O10 provides the fundamental compositional information, while the molecular weight of 887.2 grams per mole offers additional confirmation of identity. Nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis serve as primary tools for structural confirmation, with each technique providing complementary information about the compound's identity and purity.
Table 2: Molecular and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H28I3N3O10 | PubChem Database |
| Molecular Weight | 887.2 g/mol | Computational Analysis |
| PubChem CID | 53434993 | Database Assignment |
| Chemical Abstracts Service Number | 76350-09-9 | Registry System |
| Creation Date | 2011-10-30 | Database Record |
| Last Modification | 2025-05-24 | Database Update |
The stereochemical considerations for this compound involve the potential for conformational isomerism due to the flexible acetylated propyl side chains. While the compound does not contain traditional stereocenters, the acetylated side chains can adopt multiple conformations that may influence the compound's physical and chemical properties. The rotational barriers around the carbon-nitrogen bonds connecting the side chains to the benzenedicarboxamide core create additional complexity in the compound's three-dimensional structure. Understanding these conformational preferences requires detailed computational analysis and experimental validation through techniques such as variable-temperature nuclear magnetic resonance spectroscopy.
Properties
IUPAC Name |
[2-acetyloxy-3-[[3-amino-5-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]-methylamino]propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30I3N3O10/c1-11(31)37-9-15(39-13(3)33)7-29(5)23(35)17-19(25)18(21(27)22(28)20(17)26)24(36)30(6)8-16(40-14(4)34)10-38-12(2)32/h15-16H,7-10,28H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIDLTXGVBBTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CN(C)C(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30I3N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746988 | |
| Record name | [(5-Amino-2,4,6-triiodo-1,3-phenylene)bis(carbonyl)(methylazanediyl)propane-3,1,2-triyl] tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
901.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610783-35-2 | |
| Record name | [(5-Amino-2,4,6-triiodo-1,3-phenylene)bis(carbonyl)(methylazanediyl)propane-3,1,2-triyl] tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Iodination of 5-Amino-1,3-Benzenedicarboxylic Acid
The initial step involves iodination of 5-amino-1,3-benzenedicarboxylic acid (Compound IA) using potassium iododichloride in dilute hydrochloric acid. This reaction introduces iodine atoms at the 2, 4, and 6 positions of the aromatic ring, yielding 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid (Compound II). The reaction is typically conducted at 60–80°C for 8–12 hours, achieving >90% conversion efficiency.
Table 1: Reaction Conditions for Iodination
| Parameter | Specification |
|---|---|
| Reagent | Potassium iododichloride |
| Solvent | 1M Hydrochloric acid |
| Temperature | 70°C |
| Duration | 10 hours |
| Yield | 92% |
Chlorination to Bis-Acid Chloride
Compound II undergoes chlorination with thionyl chloride (SOCl<sub>2</sub>) under anhydrous conditions to form the corresponding bis-acid chloride (Compound III). Excess thionyl chloride is removed via distillation, and the product is purified through recrystallization from toluene.
Amidation with 1-Amino-2,3-Propanediol
Compound III is reacted with 1-amino-2,3-propanediol (Compound IV) in dimethylacetamide (DMA) at 25–30°C. This step introduces the 2,3-dihydroxypropyl groups via amide bond formation, producing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide (Compound V). The reaction requires strict moisture control to prevent hydrolysis of the acid chloride.
Selective O-Acylation
Compound V is subjected to O-acylation using acetic anhydride in pyridine. This step selectively acetylates the hydroxyl groups on the propyl chains, yielding 5-amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-1,3-benzenedicarboxamide (Compound VI). The reaction proceeds at room temperature for 24 hours, with pyridine acting as both a catalyst and acid scavenger.
Table 2: Acylation Reaction Parameters
| Parameter | Specification |
|---|---|
| Acylating Agent | Acetic anhydride (4.2 equivalents) |
| Solvent | Pyridine |
| Temperature | 25°C |
| Duration | 24 hours |
| Yield | 85% |
Aminodehalogenation and Isocyanate Formation
Compound VI is treated with phosgene (COCl<sub>2</sub>) in ethyl acetate at 60°C for 16 hours. This step replaces the amino group with an isocyanate functionality, forming 5-isocyanato-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-1,3-benzenedicarboxamide (Compound VII). Excess phosgene and solvent are removed via vacuum distillation.
Glycidol Addition and Cyclization
Compound VII reacts with glycidol in ethyl acetate catalyzed by cuprous chloride, producing oxiranylmethyl carbamate (Compound VIII). Subsequent heating at 75°C in a basic solution induces intramolecular cyclization to form N,N'-bis[2,3-bis(acetyloxy)propyl]-5-[4-(hydroxymethyl)-2-oxo-3-oxazolidinyl]-2,4,6-triiodo-1,3-benzenedicarboxamide (Compound IX).
Deacetylation to Final Product
The final step involves deprotection of the acetyl groups using sodium methoxide in methanol. Neutralization with Dowex-50(H<sup>+</sup>) resin followed by crystallization from aqueous isopropanol yields the desacetylated product.
Alternative Synthetic Approaches
Piperidin-2-One Derivatives
A modified pathway involves reacting intermediate amides with ω-halo-acid halides to form piperidin-2-one derivatives. For example, treatment of Compound XI with 4-pentenoyl chloride generates pentenoyl anilides, which cyclize to pyrrolidin-2-ones under basic conditions.
Dimerization Strategies
Dimerization via bis-carbonyl chlorides (e.g., furan-3,4-dicarbonyl chloride) enables the synthesis of dimeric analogs. Protected dimers (Compound XXX) are alkylated with agents like methyl iodide or 3-chloropropane-1,2-diol to introduce N-alkyl groups before deprotection.
Analytical Characterization
Spectroscopic Validation
-
IR Spectroscopy : Peaks at 1750 cm<sup>−1</sup> (C=O stretch of acetyl groups) and 1670 cm<sup>−1</sup> (amide I band) confirm functional group incorporation.
-
NMR Spectroscopy : <sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>) shows δ 1.98 ppm (acetyl CH<sub>3</sub>) and δ 3.2–4.1 ppm (propyl CH<sub>2</sub> and CH groups).
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water gradient) reveals a purity of ≥98.5% for the final product.
Challenges and Optimization
Iodination Efficiency
Incomplete iodination in Step 1.1 may lead to mono- or di-iodinated byproducts. Increasing reaction time to 14 hours and using a 10% excess of potassium iododichloride improves triiodination yield to 95%.
Industrial-Scale Production Considerations
Solvent Recovery
Ethyl acetate and pyridine are recycled via fractional distillation, reducing production costs by 18%.
Crystallization Optimization
Adjusting the water/isopropanol ratio during final crystallization enhances particle size uniformity, critical for contrast agent suspension stability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzene ring.
Reduction: This reaction can reduce the iodine atoms to iodide ions.
Substitution: This reaction can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce iodide salts.
Scientific Research Applications
5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: For studying the effects of iodine-containing compounds on biological systems.
Medicine: As a precursor to contrast agents used in diagnostic imaging.
Industry: In the production of high-purity iodine compounds for various applications
Mechanism of Action
The mechanism of action of 5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide involves its interaction with biological tissues to enhance the contrast in imaging. The high iodine content increases the absorption of X-rays, making tissues and organs more visible in scans. The molecular targets include various tissues where the compound accumulates, and the pathways involve its distribution and excretion from the body.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The compound’s acetyloxy and methyl groups distinguish it from other iodinated contrast agents and intermediates (Table 1).
Table 1: Key Structural Comparisons
Key Observations:
- Acetyloxy vs. Hydroxyl Groups: The acetyloxy groups in the target compound increase steric bulk and lipophilicity compared to dihydroxypropyl substituents in iohexol and iodixanol. This reduces aqueous solubility but may improve stability during synthesis .
- Dimerization: Iodixanol’s dimeric structure doubles iodine content (6 atoms) and achieves iso-osmolarity, reducing nephrotoxicity risks .
- Methoxyacetyl in Ioversol : Enhances solubility and lowers viscosity, making it suitable for intravascular use .
Biological Activity
The compound 5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide , identified by its CAS number 610783-35-2, is notable for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of iodinated contrast agents like Iopromide and Iobitridol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C24H30I3N3O10 |
| Molecular Weight | 901.22 g/mol |
| Appearance | White solid |
| Solubility | Chloroform |
| Boiling Point | 817.3 ± 65.0 °C (predicted) |
| Density | 1.872 ± 0.06 g/cm³ (predicted) |
Structure
The compound features a complex structure with multiple functional groups, including amino and acetyloxy moieties, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins due to its amphiphilic nature. The presence of iodine atoms enhances its radiopacity, making it useful in imaging applications. The acetyloxy groups may also facilitate cellular uptake and influence pharmacokinetics.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that iodine-containing compounds exhibit antimicrobial properties. The triiodo group may contribute to the compound's effectiveness against a range of pathogens.
- Cellular Interactions : The compound's structure suggests potential interactions with cell membranes, which could influence cellular signaling pathways and gene expression.
- Contrast Agent Efficacy : As an intermediate in the synthesis of contrast agents, this compound is designed to enhance imaging quality in radiographic procedures, improving visualization of vascular structures and tissues.
Case Studies
- Study on Contrast Agents : In a clinical trial involving Iopromide, derivatives of this compound were tested for their safety and efficacy in enhancing imaging contrast in patients undergoing computed tomography (CT) scans. Results indicated that patients experienced fewer adverse reactions compared to traditional iodine-based agents.
- Antimicrobial Testing : A laboratory study assessed the antimicrobial efficacy of various iodinated compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with higher iodine content exhibited significant antibacterial activity, suggesting potential therapeutic applications beyond imaging.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for synthesizing 5-amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-1,3-benzenedicarboxamide?
- Methodological Answer : The compound can be synthesized via iodination of precursor benzenedicarboxamide derivatives. Key steps include:
- Using solvents like methanol or DMF with bases (e.g., potassium carbonate) and acids (e.g., acetic acid) to control reaction kinetics.
- Purification via column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization to isolate high-purity products .
- Monitoring iodine substitution patterns using TLC or HPLC to ensure regioselectivity.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use multi-spectral analysis:
- NMR (¹H/¹³C) to confirm acetyloxy and methyl group placements.
- X-ray crystallography for absolute configuration determination, particularly for iodine positioning.
- Mass spectrometry (ESI-MS) to verify molecular weight (expected ~950–1000 g/mol range) .
Q. What experimental methods are recommended for measuring aqueous solubility of this iodinated benzenedicarboxamide derivative?
- Methodological Answer : Follow standardized protocols from solubility handbooks:
- Use shake-flask method with UV-Vis spectrophotometry at 25°C.
- Reference solubility data for structurally similar compounds (e.g., entry 3348: 1,3-Benzenedicarboxamide derivative with solubility ~2.1 mg/mL in water) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data for this compound?
- Methodological Answer : Apply hybrid computational models:
- Perform RHF-SCF gas-phase calculations to predict NMR chemical shifts and compare with experimental data.
- Use DFT (e.g., B3LYP/6-31G*) to optimize geometry and simulate IR/Raman spectra, identifying discrepancies in iodine-electron interactions .
- Cross-validate with molecular dynamics simulations in solvent environments to account for conformational flexibility .
Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?
- Methodological Answer : Employ high-resolution chromatographic and spectroscopic methods:
- HPLC-PDA/MS with C18 columns (gradient: water/acetonitrile + 0.1% formic acid) to separate and identify hydrolyzed byproducts (e.g., Iohexol Impurity B) .
- ICP-MS to quantify residual iodine content and ensure compliance with pharmacopeial limits (<0.1% w/w) .
Q. How can researchers address discrepancies in iodine substitution patterns observed during synthesis?
- Methodological Answer : Design controlled experiments to isolate variables:
- Vary iodination agents (e.g., I₂ vs. N-iodosuccinimide) and monitor regioselectivity via LC-MS.
- Use kinetic isotope effect studies (deuterated solvents) to probe reaction mechanisms.
- Compare crystallographic data of intermediates to identify steric or electronic biases .
Q. How to integrate this compound’s study into broader theoretical frameworks (e.g., contrast agent design)?
- Methodological Answer : Link to pharmacokinetic/dynamic models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
